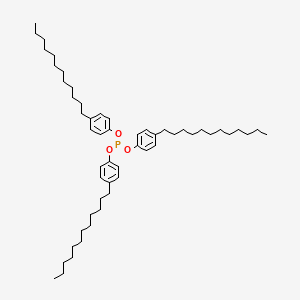
Tris(4-dodecylphenyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-dodecylphenyl) phosphite: is an organic phosphite compound with the molecular formula C54H87O3P and a molecular weight of 815.24 g/mol . It is known for its role as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(4-dodecylphenyl) phosphite can be synthesized through the reaction of 4-dodecylphenol with phosphorous trichloride (PCl3) . The reaction typically involves the following steps:
Reaction of 4-dodecylphenol with PCl3: This step forms the intermediate .
Subsequent reaction with additional 4-dodecylphenol: This leads to the formation of the final this compound product.
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in batch reactors or continuous flow reactors . The use of bases such as pyridine or benzothiazole can improve the reaction efficiency by neutralizing the hydrochloric acid (HCl) produced during the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(4-dodecylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form .
Hydrolysis: It can hydrolyze in the presence of water to form phosphorous acid and 4-dodecylphenol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Major Products:
Oxidation: The major product is .
Hydrolysis: The major products are phosphorous acid and 4-dodecylphenol .
Applications De Recherche Scientifique
Tris(4-dodecylphenyl) phosphite has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of tris(4-dodecylphenyl) phosphite involves its role as an antioxidant . It functions by decomposing hydroperoxides and inhibiting radical chain reactions that lead to polymer degradation. The compound’s phosphite group reacts with hydroperoxides to form phosphates , thereby preventing the propagation of oxidative degradation .
Comparaison Avec Des Composés Similaires
Tris(2,4-di-tert-butylphenyl) phosphite: Known for its high efficiency as an antioxidant and stabilizer in polymers.
Triphenyl phosphite: Commonly used as a stabilizer in various polymer applications.
Uniqueness: Tris(4-dodecylphenyl) phosphite is unique due to its long alkyl chains (dodecyl groups), which provide enhanced hydrophobicity and compatibility with non-polar polymer matrices. This makes it particularly effective in stabilizing polyolefins and other non-polar polymers .
Propriétés
Numéro CAS |
54076-72-1 |
|---|---|
Formule moléculaire |
C54H87O3P |
Poids moléculaire |
815.2 g/mol |
Nom IUPAC |
tris(4-dodecylphenyl) phosphite |
InChI |
InChI=1S/C54H87O3P/c1-4-7-10-13-16-19-22-25-28-31-34-49-37-43-52(44-38-49)55-58(56-53-45-39-50(40-46-53)35-32-29-26-23-20-17-14-11-8-5-2)57-54-47-41-51(42-48-54)36-33-30-27-24-21-18-15-12-9-6-3/h37-48H,4-36H2,1-3H3 |
Clé InChI |
BRGHSAQXRXNDMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCCCCC)OC3=CC=C(C=C3)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


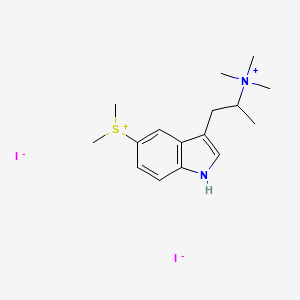
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
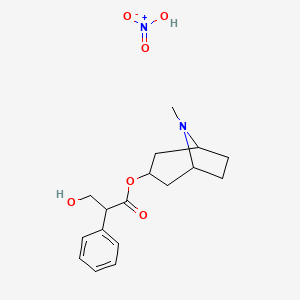
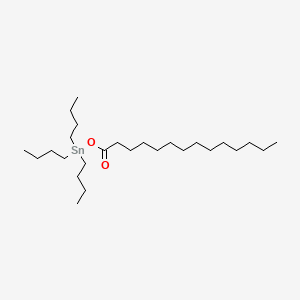
![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)
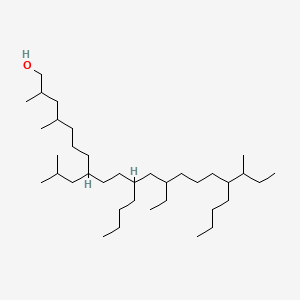
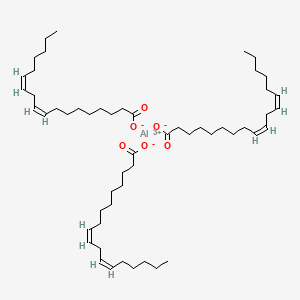
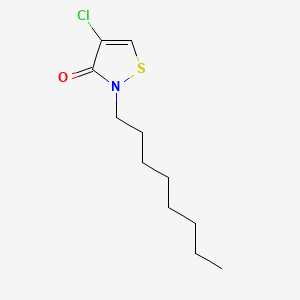
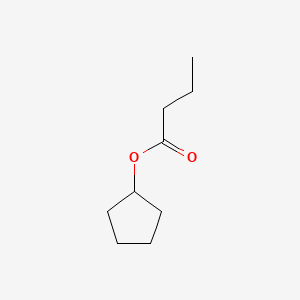
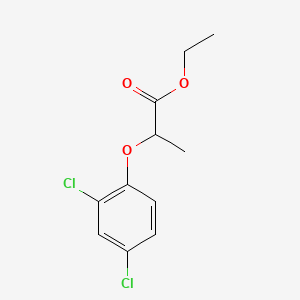
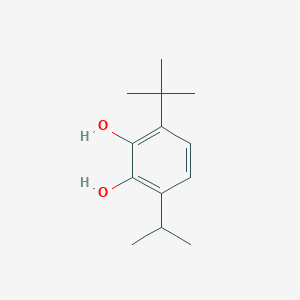
![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)
